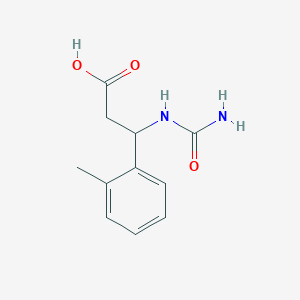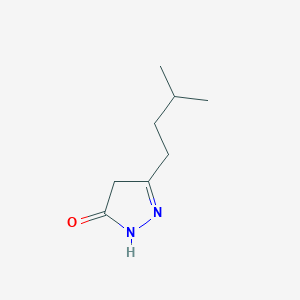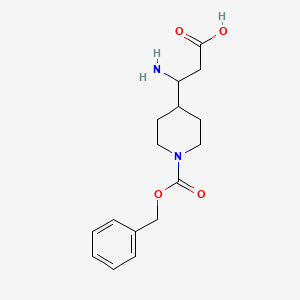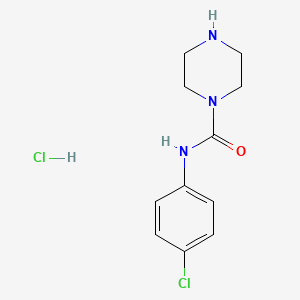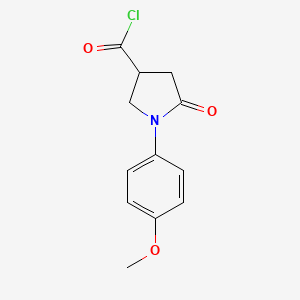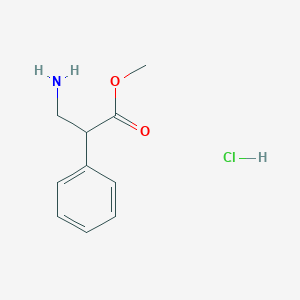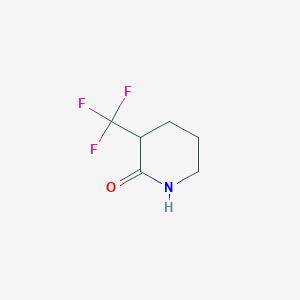
3-(Trifluoromethyl)piperidin-2-one
Vue d'ensemble
Description
3-(Trifluoromethyl)piperidin-2-one is a chemical compound with the molecular formula C6H8F3NO and a molecular weight of 167.13 . It is a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for 3-(Trifluoromethyl)piperidin-2-one is 1S/C6H8F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h4H,1-3H2,(H,10,11) . This indicates that the compound has a piperidinone ring with a trifluoromethyl group attached.Physical And Chemical Properties Analysis
3-(Trifluoromethyl)piperidin-2-one is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 167.13 and a molecular formula of C6H8F3NO .Applications De Recherche Scientifique
Proteomics Research
3-(Trifluoromethyl)piperidin-2-one: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound serves as a biochemical tool for probing protein interactions and dynamics, aiding in the understanding of cellular processes at the molecular level .
Synthesis of Piperidine Derivatives
This compound is a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial for designing drugs as they are present in more than twenty classes of pharmaceuticals, including alkaloids . The versatility of 3-(Trifluoromethyl)piperidin-2-one allows for the development of novel compounds with potential therapeutic applications.
Pharmacological Applications
Piperidine derivatives, including those derived from 3-(Trifluoromethyl)piperidin-2-one , play a significant role in the pharmaceutical industry. They are involved in the creation of drugs that target a wide range of diseases, showcasing the compound’s importance in drug discovery and development .
Antiviral Agent Design
Recent studies have highlighted the potential of 3-(Trifluoromethyl)piperidin-2-one derivatives as promising antiviral agents. These derivatives have been evaluated for their efficacy in vitro and in silico, and show promise in the structure-activity relationship studies for the treatment of viral infections .
Biological Activity Studies
The compound is used in the study of biological activity, particularly in the context of synthetic and natural piperidines. It is a valuable substrate for the synthesis of biologically active piperidines, which are assessed for their pharmacological activity .
Organic Chemistry Research
In organic chemistry, 3-(Trifluoromethyl)piperidin-2-one is employed in the exploration of intra- and intermolecular reactions. These reactions lead to the formation of various piperidine derivatives, which are essential for the advancement of organic synthesis methods .
Drug Construction
The compound’s structure is integral in the construction of synthetic medicinal blocks for drugs. Its inclusion in drug frameworks is due to its ability to enhance the efficacy and specificity of pharmaceuticals .
COVID-19 Treatment Research
There is ongoing research into the use of 3-(Trifluoromethyl)piperidin-2-one derivatives for maintaining immune homeostasis in COVID-19 treatment. These studies are part of the broader effort to discover potent antiviral agents targeting SARS-CoV-2 proteases .
Safety and Hazards
Orientations Futures
Piperidines, which include 3-(Trifluoromethyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
Some related compounds have been shown to have antiviral activities, suggesting potential targets could be viral proteins or cellular proteins involved in viral replication .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit viral replication, suggesting that 3-(trifluoromethyl)piperidin-2-one may interact with its targets to prevent the replication of viruses .
Biochemical Pathways
Given the potential antiviral activity of similar compounds, it’s plausible that this compound could affect pathways related to viral replication .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Based on the potential antiviral activity of similar compounds, it’s possible that this compound could inhibit viral replication, leading to a decrease in viral load .
Propriétés
IUPAC Name |
3-(trifluoromethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-10-5(4)11/h4H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEBTTOBFKEZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



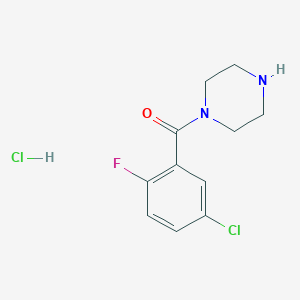
![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B1416722.png)

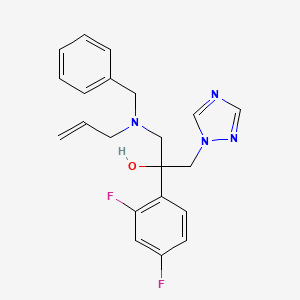
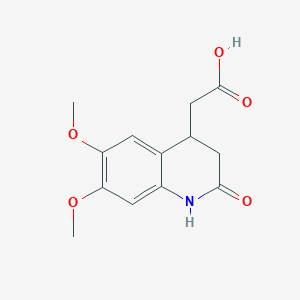
![4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1416728.png)
